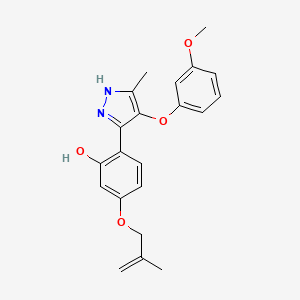

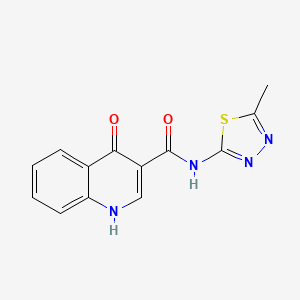

![molecular formula C22H23FN2O B2546603 6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-13-4](/img/structure/B2546603.png)

6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one" is a derivative of the benzodiazepine class, which is a group of psychoactive drugs known for their central nervous system depressant effects. Benzodiazepines are widely used for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The specific structure of this compound suggests it may have unique interactions with receptors in the brain, potentially leading to novel pharmacological effects.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the construction of the 1,4-benzodiazepine ring system followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, as described in one study, involved the creation of the benzodiazepinone core and subsequent assays for biological activity . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be applied, with modifications to introduce the 2-fluorophenyl group and the trimethyl moiety.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their interaction with receptors. For example, the compound "5-(4-Fluorophenyl)-1,8-dimethyl-2-(p-toluoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepine Monohydrate" crystallizes as a hydrate and exhibits a conformation stabilized by hydrogen bonds, which is common for 2-(acylaminomethyl)benzodiazepines . The presence of fluorine atoms, as seen in the compound of interest, can significantly affect the binding affinity and pharmacological profile due to their electronegativity and size.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of a methylenedioxy group or a nitro substituent can affect the lipophilicity and, consequently, the pharmacokinetics of the compounds . The trimethyl groups in the compound of interest may increase its lipophilicity, potentially affecting its absorption and distribution in the body.

Aplicaciones Científicas De Investigación

Novel Antianxiety Agents

Research into benzodiazepine derivatives, such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, has shown potential for novel antianxiety agents. These compounds, including variations similar to the specified chemical, have been tested for their affinity to central benzodiazepine receptors (CBR) in bovine and human cortical brain membranes. Certain derivatives have emerged with partial agonist profiles, demonstrating useful activity in animal models of anxiety while avoiding typical benzodiazepine side effects. This suggests a potential avenue for the development of new therapeutic agents in the treatment of anxiety disorders (Anzini et al., 2008).

Photoluminescent Properties

A study on the synthesis and photoluminescent studies of new 1,5-benzodiazepines derivatives, including those related to the specified chemical, has revealed interesting photophysical properties. These properties were investigated through absorption and fluorescence spectral techniques, suggesting potential applications in the development of new materials with specific photoluminescent properties for use in various technological applications (Ismail et al., 2021).

Anticonvulsant Activity

Derivatives of 1,4-benzodiazepines, including compounds structurally related to the specified chemical, have been explored for their anticonvulsant activities. Novel triazolo[4,3-a][1,4]benzodiazepines have been synthesized and tested, showing excellent anticonvulsant activity in comparison with standard drugs like diazepam. This highlights the potential of such compounds in the development of new anticonvulsant medications (Narayana et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O/c1-13-8-9-16-17(10-13)25-21(14-6-4-5-7-15(14)23)20-18(24-16)11-22(2,3)12-19(20)26/h4-10,21,24-25H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDIHMQWKLRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CC=C4F)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

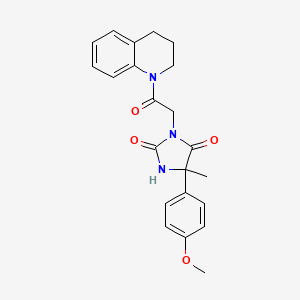

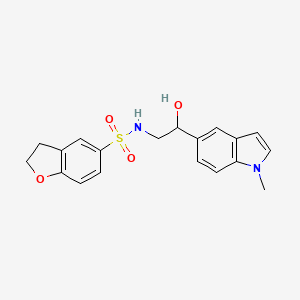

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)

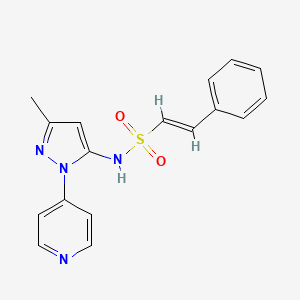

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

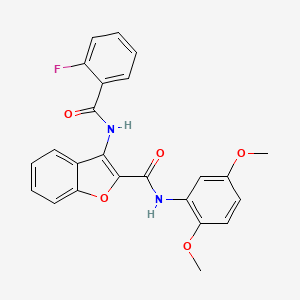

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)